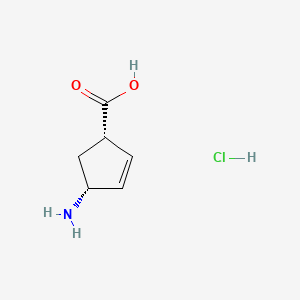![molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0](/img/structure/B591581.png)
Ethanolamine hydrochloride, [1-3H]
Vue d'ensemble
Description
Ethanolamine hydrochloride, [1-3H] is a radiolabeled compound where the hydrogen atom in the ethanolamine molecule is replaced with tritium ([1-3H]). This compound is widely used in biochemical and molecular biology research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanolamine hydrochloride can be synthesized through the reaction of ethanolamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
H2NCH2CH2OH+HCl→H2NCH2CH2OH⋅HCl
Industrial Production Methods
Industrial production of ethanolamine hydrochloride involves the reaction of ethanolamine with hydrochloric acid in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product. The process is optimized to achieve high yield and purity, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form acetaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Acetaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the reagents used
Applications De Recherche Scientifique
Ethanolamine hydrochloride is a versatile compound with numerous applications in scientific research:
Biochemistry and Molecular Biology: It is used as a buffering agent to maintain stable pH conditions for enzymatic reactions and protein solubilization.
Cell Culture: It is used in the preparation of cell culture media to support the growth of various cell lines.
Protein Studies: It aids in the extraction and purification of membrane proteins from cell membranes.
Radiolabeling: The tritium-labeled version is used in radiolabeling studies to track metabolic pathways and molecular interactions
Mécanisme D'action
Ethanolamine hydrochloride functions primarily as a buffering agent, ensuring a stable pH environment crucial for various biological processes. It is also utilized as a carbon and nitrogen source by certain bacteria. The compound exists in cell membranes as phosphatidylethanolamine, where it plays a role in membrane structure and function. Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .
Comparaison Avec Des Composés Similaires
Ethanolamine hydrochloride can be compared with other similar compounds such as:
Diethanolamine hydrochloride: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.
Triethanolamine hydrochloride: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Choline chloride: Similar in structure but contains a quaternary ammonium group, making it more hydrophilic and used in different applications.
Ethanolamine hydrochloride is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in research and industry .
Propriétés
IUPAC Name |
2-amino-2,2-ditritioethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-OQTFWYQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)









